Guanoxabenz - 24047-25-4

Guanoxabenz

Catalog Number: EVT-255555
CAS Number: 24047-25-4
Molecular Formula: C8H8Cl2N4O
Molecular Weight: 247.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Guanoxabenz is a dichlorobenzene.
Source and Classification

Guanoxabenz is derived from guanidine and is structurally related to guanabenz, another well-known antihypertensive agent. The compound has been studied extensively in pharmacological research, particularly regarding its metabolic pathways and therapeutic potential. Its classification as a small molecule drug highlights its significance in medicinal chemistry and pharmacotherapy.

Synthesis Analysis

The synthesis of guanoxabenz involves several chemical reactions that can be categorized into two main approaches: direct synthesis and reduction methods.

  1. Direct Synthesis:
    • Guanoxabenz can be synthesized through the condensation of 2,6-dichlorobenzaldehyde with aminoguanidine in the presence of acetic acid. This reaction typically requires controlled temperature and pH to ensure optimal yield and purity .
  2. Reduction Methods:
    • An important aspect of guanoxabenz synthesis involves its reduction to guanabenz, which occurs in biological systems. Studies have shown that this reduction can be mediated by enzymatic activity found in rat brain tissue, indicating a metabolic pathway that activates guanoxabenz into its more active form .
Molecular Structure Analysis

The molecular structure of guanoxabenz can be described by its chemical formula C8H8Cl2N4C_8H_{8}Cl_{2}N_{4}, which reflects its composition of carbon, hydrogen, chlorine, and nitrogen atoms. The compound features a dichlorobenzylidene group attached to a guanidine moiety, contributing to its pharmacological properties.

  • Molecular Weight: The average molecular weight of guanoxabenz is approximately 231.082 g/mol.
  • Structural Characteristics: The presence of chlorine atoms enhances the lipophilicity of the molecule, affecting its absorption and distribution in biological systems.
Chemical Reactions Analysis

Guanoxabenz participates in various chemical reactions that are crucial for its pharmacological activity:

  1. Reduction Reactions: As mentioned earlier, guanoxabenz can be reduced to guanabenz through enzymatic processes in the body. This reduction is significant for its antihypertensive effects.
  2. Oxidation Reactions: Guanoxabenz also undergoes N-hydroxylation reactions, which may influence its metabolic fate and efficacy as a therapeutic agent.

These reactions underline the importance of metabolic pathways in determining the therapeutic profile of guanoxabenz.

Mechanism of Action

The mechanism of action for guanoxabenz primarily involves its role as an agonist at alpha-2 adrenergic receptors. When activated, these receptors lead to:

  • Decreased Sympathetic Outflow: Guanoxabenz reduces sympathetic nervous system activity, resulting in lower heart rate and blood pressure.
  • Vasodilation: By inhibiting norepinephrine release, it promotes vasodilation, further contributing to its antihypertensive effects.

The pharmacodynamic profile indicates that chronic administration can lead to decreased peripheral vascular resistance, enhancing its therapeutic utility in managing hypertension .

Physical and Chemical Properties Analysis

Guanoxabenz exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Half-life: The biological half-life of guanoxabenz is approximately 6 hours, influencing dosing regimens for therapeutic use .

These properties are essential for understanding how guanoxabenz behaves in biological systems and how it should be handled in pharmaceutical formulations.

Applications

Guanoxabenz has several scientific applications:

  1. Antihypertensive Therapy: Its primary application is in treating hypertension due to its ability to lower blood pressure effectively.
  2. Research Tool: In pharmacological studies, guanoxabenz serves as a model compound for investigating alpha-adrenergic receptor mechanisms and drug metabolism.
  3. Potential Cancer Therapeutics: Emerging research suggests that compounds like guanoxabenz may have roles beyond hypertension management, potentially impacting cancer treatment protocols due to their effects on vascular dynamics .
Mechanistic Pharmacology of Guanoxabenz Beyond Adrenergic Pathways

Guanoxabenz, historically classified as an α₂-adrenergic receptor agonist, exhibits multifaceted pharmacologic actions extending well beyond its canonical sympathetic modulation. Recent research illuminates its significant interactions with cellular stress response pathways, positioning it as a compelling therapeutic candidate for protein-misfolding disorders and neurodegenerative conditions. This section delineates its non-adrenergic mechanisms, focusing on integrated stress response modulation, phosphatase interactions, proteostatic regulation, and transcriptional control.

Modulation of Integrated Stress Response (ISR) via eIF2α Phosphorylation Dynamics

The Integrated Stress Response (ISR) represents a conserved adaptive mechanism activated by diverse cellular insults (e.g., proteotoxic stress, nutrient deprivation). Its central regulatory node involves phosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2α) at serine 51. Guanoxabenz potently amplifies and prolongs ISR signaling by disrupting the dephosphorylation cycle of eIF2α.

Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis while paradoxically promoting translation of select mRNAs bearing upstream open reading frames (uORFs), notably ATF4. ATF4 orchestrates a transcriptional program driving cellular adaptation or apoptosis. Guanoxabenz sustains eIF2α phosphorylation by inhibiting the PP1-GADD34 holophosphatase complex (detailed in section 1.2), thereby prolonging ATF4-mediated adaptation [1] [8] [9].

  • Kinase Activation & Temporal Dynamics: Guanoxabenz synergizes with stress-activated eIF2α kinases (PERK, PKR, GCN2, HRI). In oligodendrocytes exposed to interferon-gamma (IFN-γ), guanoxabenz (5.0 μM) significantly increased p-eIF2α levels at 20 hours compared to IFN-γ alone, correlating with enhanced cell survival [1]. In vivo, oral guanabenz administration increased p-eIF2α levels in murine brain tissue, including the suprachiasmatic nucleus (SCN), demonstrating CNS penetrance [4].
  • Transcriptional & Functional Consequences: Sustained p-eIF2α elevates ATF4 targets like CHOP (pro-apoptotic) and chaperones (pro-survival). The net outcome depends on stress severity and cell type. In cerebellar explants, guanoxabenz countered IFN-γ-induced hypomyelination. Electron microscopy revealed 57.5% more myelinated axons in guanabenz-treated slices (P=0.022), directly linking ISR enhancement to functional recovery in neural cells [1]. Conversely, chronic ISR exacerbation by guanabenz shortened circadian periods in fibroblasts and disrupted behavioral rhythms in mice, indicating profound physiological reprogramming [4].

Table 1: Guanoxabenz Effects on eIF2α Phosphorylation Dynamics and Outcomes

Stress ConditionCell/Tissue TypeGuanoxabenz Effect on p-eIF2αDownstream OutcomeSource
IFN-γ ExposureDifferentiating OPCs↑↑ Persistence at 20h (vs. IFN-γ alone)↓ Apoptosis, ↑ Oligodendrocyte survival [1]
Chronic Oral AdministrationMouse Brain (incl. SCN)Significant ↑ vs. control↑ ATF4/CHOP, Shortened circadian period [4]
Tunicamycin (ER Stress)HeLa Cells (K-BIPS assay)Indirectly ↑ via PP1-GADD34 inhibitionIdentification of novel PP1-GADD34 substrates [7]
Experimental Autoimmune Encephalomyelitis (EAE)Mouse CNSPresumed ↑ (based on protection)↓ Oligodendrocyte loss, ↓ CD4+ T cell accumulation [1]

Off-Target Interactions with PP1-GADD34 Phosphatase Complex

Termination of the ISR requires dephosphorylation of p-eIF2α, primarily catalyzed by the PP1 protein phosphatase complexed with its regulatory subunit GADD34 (PPP1R15A). Guanoxabenz was initially proposed to selectively disrupt this complex, preventing eIF2α dephosphorylation and prolonging ISR activity [1] [8].

  • Mechanism of Phosphatase Inhibition (The Controversy): Early studies suggested guanoxabenz (and its derivative Sephin1) binds GADD34, preventing its interaction with the catalytic PP1 subunit, thereby blocking the assembly or activity of the eIF2α-directed holophosphatase [1][citation:19 within 8]. Structural analyses revealed GADD34 uses RVxF and ΦΦ motifs to bind PP1, forming a stable complex critical for substrate specificity [3]. However, rigorous in vitro reconstitution studies using purified PP1, GADD34, and actin (an essential ancillary subunit for eIF2α-P specificity [3][citation:16 within 6]) demonstrated that neither guanabenz nor Sephin1 disrupted PP1-GADD34 complex stability or inhibited its phosphatase activity towards p-eIF2α [2]. Furthermore, eIF2α-P dephosphorylation kinetics after stressor removal proceeded normally in Sephin1-treated cells [2].
  • Alternative Mechanisms & Implications: These findings challenge the direct PP1-GADD34 disruption model. Guanoxabenz’s effects may involve:
  • Modulation of Other PP1 Complexes: PP1 has over 200 regulatory partners. Guanoxabenz might affect other PP1 complexes influencing stress pathways indirectly.
  • IRE1/XBP1 Pathway Modulation: Sephin1 attenuated the IRE1 branch of the UPR independently of Ppp1r15a status or eIF2α phosphorylation (eIF2αS51A mutant cells) [2] [5], suggesting broader UPR interactions.
  • Calcium Signaling: Guanoxabenz and Sephin1 partially reduced NMDA-induced cytosolic Ca²⁺ influx and subsequent calpain activation, indicating potential ion channel effects contributing to neuroprotection distinct from ISR modulation [5].Despite the mechanistic controversy, the functional consequence of guanoxabenz exposure—prolonged eIF2α phosphorylation and ISR activation—remains consistently observed across diverse models [1] [4] [7].

Table 2: Evidence Regarding Guanoxabenz Interaction with PP1-GADD34

Type of EvidenceFindingsSupports Direct Inhibition?Key Source
Cell-Based ISR StudiesProlonged eIF2α-P, increased ATF4/CHOP, protection in EAE/MS modelsIndirect Support [1]
In Vitro Holophosphatase Assay (Pure Proteins)No disruption of PP1-GADD34 complex; No inhibition of eIF2α-P dephosphorylationContradicts [2]
Kinase Shut-Off Experiment (Cells)Normal eIF2α-P dephosphorylation kinetics in Sephin1 presenceContradicts [2]
K-BIPS Substrate IdentificationIdentified eIF2α & novel UPR-related substrates sensitive to GuanabenzIndirect Support (PP1-GADD34 functional inhibition) [7]
IRE1/XBP1 ModulationAttenuation independent of PP1R15A/eIF2α-PSuggests Alternative Targets [2] [5]

Role in Protein Misfolding Diseases Through Chaperone-Mediated Autophagy

Sustained ISR activation by guanoxabenz promotes proteostasis by modulating both protein synthesis and degradation. A key degradation pathway influenced is chaperone-mediated autophagy (CMA), a selective lysosomal process crucial for removing damaged or misfolded proteins implicated in neurodegeneration.

  • Proteostasis Reprogramming: By prolonging eIF2α phosphorylation, guanoxabenz reduces global protein synthesis, alleviating the burden on the proteostasis network (folding and degradation machinery). Concurrently, ATF4 upregulates genes encoding chaperones (e.g., HSP70) and components of the ubiquitin-proteasome system and autophagy pathways, including CMA [8] [9]. While direct studies on guanoxabenz and CMA are limited, its functional outcomes align with enhanced proteolytic clearance.
  • Therapeutic Efficacy in Disease Models: Guanoxabenz demonstrates protection across models characterized by proteotoxic stress:
  • Amyotrophic Lateral Sclerosis (ALS): Guanoxabenz rescued motor neurons from misfolded protein stress in SOD1-G93A mouse models, delaying symptom onset, extending lifespan, and improving motor performance [10]. This formed the rationale for the ProMISe phase II clinical trial investigating guanabenz in ALS patients [10].
  • Multiple Sclerosis (MS): In the EAE mouse model of MS, guanabenz treatment alleviated clinical symptoms, reduced oligodendrocyte apoptosis, diminished CNS CD4⁺ T cell accumulation, and ameliorated relapse in relapsing-remitting EAE [1]. Protection was linked to enhanced oligodendrocyte resilience against inflammatory stress (e.g., IFN-γ), likely involving ISR-mediated proteostasis support.
  • Prion Diseases & Excitotoxicity: Guanoxabenz and Sephin1 protected against prion protein aggregation and toxicity. They also blocked NMDA receptor-mediated excitotoxic neuronal death, linked to reduced cytosolic Ca²⁺ and calpain activation, independent of ISR enhancement in the excitotoxicity context [5].
  • Beyond ISR - Direct Chaperone Effects? Some evidence suggests guanabenz derivatives might interact directly with chaperone systems or protein aggregates, although this requires further investigation.

Table 3: Guanoxabenz in Protein Misfolding Disease Models

Disease ModelKey FindingsProposed Primary MechanismSource
SOD1-G93A (ALS)Delayed onset, extended lifespan, improved motor performanceISR Enhancement / Proteostasis Support [10]
Experimental Autoimmune Encephalomyelitis (MS)↓ Clinical symptoms, ↓ Oligodendrocyte loss, ↓ CNS inflammation, ↓ RelapseISR-Mediated Oligodendrocyte Protection [1]
NMDA-Induced Excitotoxicity↓ Neuronal death, ↓ Ca²⁺ influx, ↓ Calpain activationCa²⁺ Modulation (ISR-Independent?) [5]
Prion ModelsReduced aggregation and toxicityISR Enhancement / Potential Direct Chaperone Effect [5] [8]

Impact on Transcriptional Reprogramming via Stress-Activated Kinases

Guanoxabenz's modulation of the ISR and potentially other pathways culminates in significant transcriptional reprogramming, mediated primarily through stress-activated kinases and their downstream effectors.

  • ATF4-Dependent Transcription: The canonical transcriptional output of prolonged eIF2α phosphorylation is ATF4 activation. ATF4 heterodimerizes with other bZIP proteins (e.g., C/EBPβ, ATF3, CHOP) to bind specific response elements (AARE, CARE), regulating hundreds of genes involved in amino acid metabolism, redox balance, apoptosis (CHOP, DR5, BBC3/PUMA), and autophagy [8] [9]. Guanoxabenz-induced ATF4 sustains adaptive programs but can also drive apoptosis under unresolved severe stress. CHOP induction is a particularly critical mediator of ISR-associated cell death.
  • Interaction with Other Stress Kinase Pathways: Guanoxabenz's effects are not isolated to the PERK-eIF2α-ATF4 axis:
  • IRE1-XBP1 Pathway: As mentioned, Sephin1 (guanoxabenz analog) attenuated IRE1 signaling independently of eIF2α status [2] [5], suggesting guanoxabenz may also dampen this parallel UPR arm. IRE1 activation leads to XBP1 splicing and RIDD, influencing a distinct transcriptional profile.
  • Circadian Kinases & CLOCK: Chronic guanoxabenz administration shortened circadian periods in fibroblasts and mice and disrupted behavioral rhythms. This correlated with increased p-eIF2α in the SCN and disrupted oscillations of core clock genes Per1 and Per2 [4]. This highlights a profound intersection between ISR signaling and the circadian transcriptional network, potentially involving PERK or other eIF2α kinases modulating CLOCK/BMAL1 activity or the stability of clock component mRNAs/proteins.
  • mTORC1 Signaling: Interestingly, guanoxabenz increased p-eIF2α in fibroblasts and brain without altering phosphorylation of ribosomal protein S6 (p-S6), a marker of mTORC1 activity [4]. This suggests specificity towards the eIF2α arm of translational control under the conditions tested.
  • Cell-Type Specific Transcriptomes: The transcriptional response to guanoxabenz-enhanced ISR is highly context-dependent. In oligodendrocytes, it promotes pro-survival and myelination programs. In neurons, it can enhance resilience (e.g., in ALS models) or contribute to dysfunction (e.g., circadian neurons). In pancreatic β-cells, chronic ISR activation is generally detrimental, contributing to apoptosis in diabetes [6] [9].

Table 4: Transcriptional Pathways Modulated by Guanoxabenz-Induced Stress Signaling

Properties

CAS Number

24047-25-4

Product Name

Guanoxabenz

IUPAC Name

2-[(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine

Molecular Formula

C8H8Cl2N4O

Molecular Weight

247.08 g/mol

InChI

InChI=1S/C8H8Cl2N4O/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15/h1-4,15H,(H3,11,13,14)

InChI Key

QKIQJNNDIWGVEH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl

Synonyms

1-(2,6-dichlorobenzylideneamino)-3-hydroxyguanidine
guanoxabenz
guanoxabenz hydrochloride
guanoxabenz monohydrochloride

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N=C(\N)/NO)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.